4-Cyano-2-fluorobenzene-1-sulfonyl chloride
Overview
Description
4-Cyano-2-fluorobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H3ClFNO2S . It has a molecular weight of 219.62 .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H3ClFNO2S/c8-13(11,12)7-2-1-5(4-10)3-6(7)9/h1-3H
. This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
The compound is solid in its physical form . It should be stored in an inert atmosphere at a temperature between 2-8°C .Scientific Research Applications
Vibrational Spectroscopic Studies
4-Cyano-2-fluorobenzene-1-sulfonyl chloride and its derivatives, like 4-Cyano-2-methoxybenzenesulfonyl Chloride, are extensively studied for their spectroscopic properties. These studies involve Fourier-transform infrared spectroscopy (FTIR) and theoretical methods, including density functional theory (B3LYP) and ab initio (HF) methods. Such research aids in understanding the molecular geometry, energy gap between highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO), and nonlinear optical activity of these compounds (Nagarajan & Krishnakumar, 2018).
Hydrolysis Studies
Research on sulfonyl chlorides, including structurally related compounds, explores their hydrolysis via bifunctional catalysis. These studies analyze the rate constants, enthalpy of activation, and entropy contributions, providing insights into the hydrolysis pathways and the role of different solvent structures (Ivanov et al., 2005).
Development of Clickable Reagents
New fluorosulfonylation reagents, such as 1-bromoethene-1-sulfonyl fluoride, have been developed, showing potential as tris-electrophiles and sulfur(vi) fluoride exchange (SuFEx) clickable materials. This advancement facilitates the regioselective synthesis of isoxazoles with sulfonyl fluoride moieties, significantly contributing to synthetic chemistry (Leng & Qin, 2018).
Synthesis of Antibacterial Agents
Studies in the field of medicinal chemistry involve synthesizing new sulfone derivatives containing sulfonyl moieties, demonstrating significant antibacterial activities. Such research is crucial for developing new pharmaceutical compounds with improved efficacy against various bacterial strains (Li et al., 2020).
Antimicrobial Activity and Molecular Docking Study
Compounds derived from this compound are analyzed for their antimicrobial potency and interaction with biological targets through molecular docking studies. This research aids in understanding the structure-activity relationships of these compounds and their potential as antimicrobial agents (Janakiramudu et al., 2017).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
4-Cyano-2-fluorobenzene-1-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through sulfonylation reactions. This compound is known to react with nucleophilic sites on proteins, such as amino groups, leading to the formation of sulfonamide bonds. These interactions can alter the activity and function of the target biomolecules, making this compound a valuable tool in biochemical research .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the sulfonylation of key signaling proteins can disrupt normal cell signaling, leading to altered cellular responses. Additionally, changes in gene expression induced by this compound can affect cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The sulfonyl chloride group of the compound reacts with nucleophilic sites on proteins, forming stable sulfonamide bonds. This covalent modification can inhibit or activate enzymes, depending on the specific target and the nature of the interaction. Additionally, the binding of this compound to DNA or RNA can lead to changes in gene expression, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biochemical activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in protein activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively modify target proteins without causing significant toxicity. At higher doses, this compound can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical modifications without adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. The compound can affect metabolic flux and metabolite levels by modifying key enzymes involved in metabolic processes. For example, the sulfonylation of metabolic enzymes can alter their activity, leading to changes in the overall metabolic profile of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported into cells through specific transporters or passively diffuse across cell membranes. Once inside the cell, this compound can localize to specific cellular compartments, where it interacts with target biomolecules .
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the presence of specific amino acid sequences or modifications can direct this compound to the nucleus, mitochondria, or other organelles, where it exerts its biochemical effects .
Properties
IUPAC Name |
4-cyano-2-fluorobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO2S/c8-13(11,12)7-2-1-5(4-10)3-6(7)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHVZXCIAQVHMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80712412 | |
Record name | 4-Cyano-2-fluorobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80712412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918967-78-9 | |
Record name | 4-Cyano-2-fluorobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80712412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-cyano-2-fluorobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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